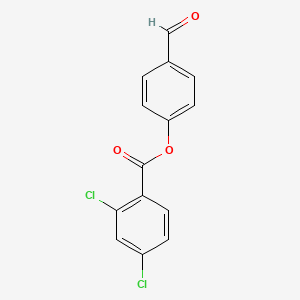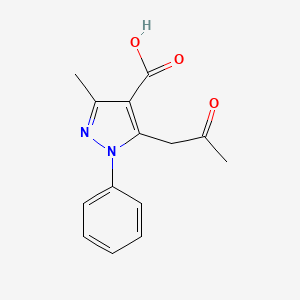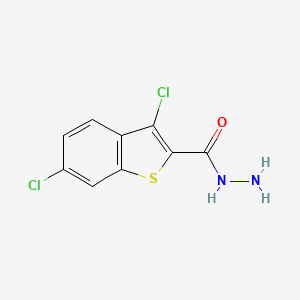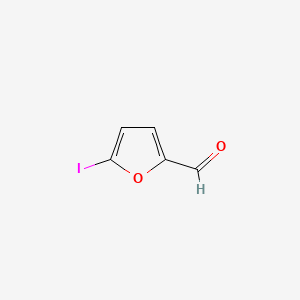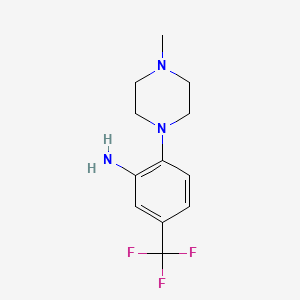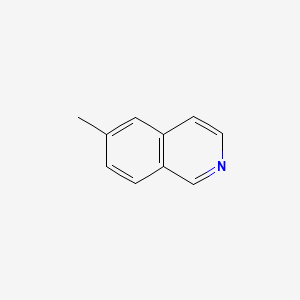
6-Metilisoquinolina
Descripción general
Descripción
6-Methylisoquinoline is an aromatic organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, characterized by a methyl group attached to the sixth position of the isoquinoline ring. This compound is known for its pale yellow to brownish yellow crystalline appearance .
Synthetic Routes and Reaction Conditions:
Pomeranz–Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives, including 6-Methylisoquinoline.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form isoquinoline derivatives.
Radical Cyclization: A method involving the radical cyclization of N-aryl imines with alkynes under palladium catalysis to produce isoquinoline derivatives.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline and its derivatives, including 6-Methylisoquinoline, can be extracted from coal tar through fractional crystallization and selective extraction techniques.
Types of Reactions:
Oxidation: 6-Methylisoquinoline can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products:
Oxidation: Oxidized isoquinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or nitrated isoquinoline derivatives
Aplicaciones Científicas De Investigación
6-Methylisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is a type of aromatic organic compound
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways due to its aromatic nature, but specific pathways and downstream effects are currently unknown .
Pharmacokinetics
Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is also unknown .
Result of Action
As an aromatic compound, it may have various effects depending on its specific targets and mode of action .
Análisis Bioquímico
Biochemical Properties
6-Methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-Methylisoquinoline and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, 6-Methylisoquinoline has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the catabolism of neurotransmitters .
Cellular Effects
6-Methylisoquinoline exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 6-Methylisoquinoline has been found to alter the metabolic flux of certain pathways, leading to changes in the levels of key metabolites . These effects can result in altered cell function and potentially impact cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 6-Methylisoquinoline involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, 6-Methylisoquinoline has been shown to inhibit monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the overall biochemical and cellular effects of 6-Methylisoquinoline.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylisoquinoline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to 6-Methylisoquinoline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 6-Methylisoquinoline vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 6-Methylisoquinoline can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid potential toxicity while achieving the desired biochemical outcomes.
Metabolic Pathways
6-Methylisoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methylisoquinoline, leading to the formation of various metabolites that can participate in further biochemical reactions. The compound can also influence the metabolic flux of other pathways, such as those involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for elucidating the overall biochemical impact of 6-Methylisoquinoline.
Transport and Distribution
The transport and distribution of 6-Methylisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 6-Methylisoquinoline can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biochemical effects.
Subcellular Localization
6-Methylisoquinoline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These subcellular interactions are important for understanding the precise biochemical mechanisms of 6-Methylisoquinoline.
Comparación Con Compuestos Similares
6-Methylquinoline: Similar in structure but with a different position of the nitrogen atom in the ring.
Isoquinoline: The parent compound without the methyl group.
Quinoline: An isomer with the nitrogen atom in a different position.
Uniqueness:
Propiedades
IUPAC Name |
6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJLOXOMBAXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195199 | |
| Record name | 6-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42398-73-2 | |
| Record name | 6-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42398-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042398732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZAG75WYA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-methylisoquinoline as highlighted in recent research?
A1: Recent research has identified 6-methylisoquinoline (6-MIQ) as a novel aryl hydrocarbon receptor (AHR) modulator []. AHR is a protein involved in various cellular processes, including detoxification and immune response. While the exact mechanism of interaction between 6-MIQ and AHR is still under investigation, studies have shown that 6-MIQ can modulate AHR target gene expression []. This discovery suggests potential applications of 6-MIQ or its derivatives in developing therapies targeting AHR-mediated pathways.
Q2: Can you elaborate on the research regarding the synthesis and application of 6-methylisoquinoline derivatives in medicinal chemistry?
A2: Researchers have successfully synthesized cribrostatin 6, a potent bioactive compound containing the 6-methylisoquinoline moiety []. Cribrostatin 6 exhibits significant antimicrobial activity against various bacteria and fungi []. This finding highlights the potential of 6-methylisoquinoline derivatives as promising candidates for developing novel antimicrobial agents.
Q3: Have any studies investigated the presence and potential benefits of 6-methylisoquinoline in natural sources?
A3: Yes, studies have identified 6-methylisoquinoline (6-MIQ) in white button mushrooms (Agaricus bisporus) []. Interestingly, feeding mice with white button mushrooms led to decreased expression of AHR target genes in their intestines, suggesting a potential link between 6-MIQ and its AHR modulatory effects in a dietary context []. This finding opens avenues for exploring the potential health benefits associated with consuming 6-MIQ-containing foods.
Q4: What analytical techniques were employed to identify and characterize 6-methylisoquinoline in these studies?
A4: Researchers utilized a combination of advanced analytical techniques to isolate and characterize 6-methylisoquinoline. High-performance liquid chromatography (HPLC) was employed for the initial fractionation of the compound from complex matrices such as mushroom extracts []. Further identification and structural confirmation were achieved through ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [], providing precise molecular weight information and fragmentation patterns characteristic of 6-methylisoquinoline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
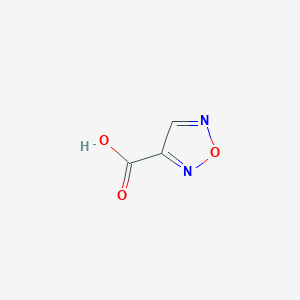
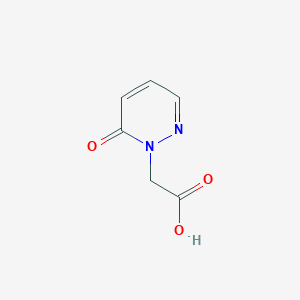
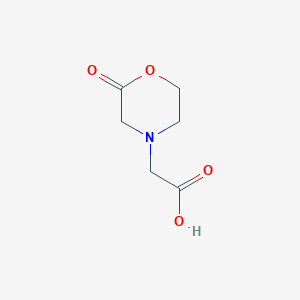
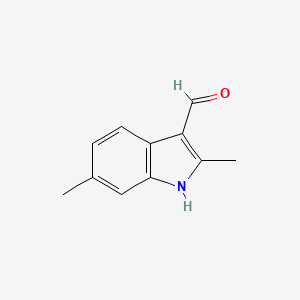


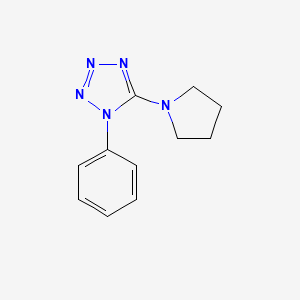
![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)
